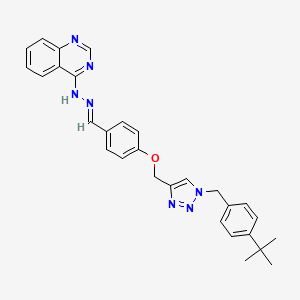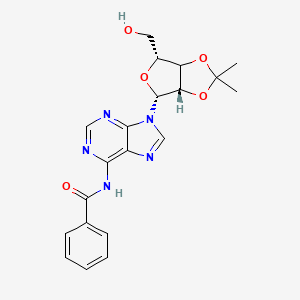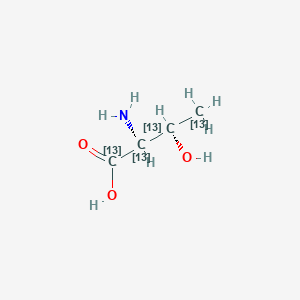
L-Threonine-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine-13C4 is a stable isotope-labeled compound of L-Threonine, an essential amino acid. The “13C4” designation indicates that four carbon atoms in the molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Threonine-13C4 can be synthesized through microbial fermentation using carbon-13 labeled substrates. The process involves genetically engineered microorganisms that incorporate the carbon-13 isotope into the L-Threonine molecule during their metabolic processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The microorganisms are cultured in bioreactors with a controlled supply of carbon-13 labeled substrates. After fermentation, the this compound is extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonine-13C4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 2-amino-3-ketobutyric acid.
Reduction: It can be reduced to form L-allo-threonine.
Substitution: Various substitution reactions can occur at the hydroxyl group or the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are commonly used for substitution reactions
Major Products
Oxidation: 2-Amino-3-ketobutyric acid.
Reduction: L-allo-threonine.
Substitution: Various substituted threonine derivatives depending on the reagents used
Applications De Recherche Scientifique
L-Threonine-13C4 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of threonine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mécanisme D'action
L-Threonine-13C4 exerts its effects by participating in various metabolic pathways. It is incorporated into proteins during protein synthesis and plays a crucial role in the biosynthesis of other amino acids and metabolites. The carbon-13 labeling allows researchers to trace its metabolic fate and study the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Threonine-1-13C: Labeled with a single carbon-13 isotope.
L-Threonine-2,3,4,4,4-d5: Labeled with deuterium atoms.
L-Threonine-13C4,15N: Labeled with both carbon-13 and nitrogen-15 isotopes
Uniqueness
This compound is unique due to its multiple carbon-13 labels, making it particularly useful for detailed metabolic studies and NMR spectroscopy. The multiple labels provide more detailed information about the molecular structure and dynamics compared to single-labeled or deuterium-labeled compounds .
Propriétés
Formule moléculaire |
C4H9NO3 |
|---|---|
Poids moléculaire |
123.090 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1 |
Clé InChI |
AYFVYJQAPQTCCC-GGLUNYCGSA-N |
SMILES isomérique |
[13CH3][13C@H]([13C@@H]([13C](=O)O)N)O |
SMILES canonique |
CC(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)

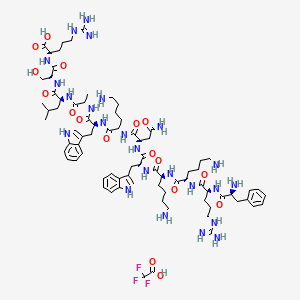
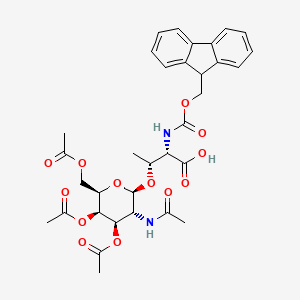
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)





